molecular formula C6H5ClFN B3024695 2-Chloro-5-fluoro-4-methylpyridine CAS No. 881891-83-4

2-Chloro-5-fluoro-4-methylpyridine

Cat. No.: B3024695
CAS No.: 881891-83-4
M. Wt: 145.56 g/mol
InChI Key: HWDRAVIZSYVICK-UHFFFAOYSA-N
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Description

2-Chloro-5-fluoro-4-methylpyridine is a heterocyclic organic compound that belongs to the class of pyridines. It is characterized by the presence of chlorine, fluorine, and methyl substituents on the pyridine ring. This compound is of significant interest in various fields of scientific research and industrial applications due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-fluoro-4-methylpyridine typically involves the halogenation of 4-methylpyridine. One common method includes the use of chlorinating and fluorinating agents under controlled conditions. For instance, the reaction of 4-methylpyridine with chlorine gas in the presence of a catalyst can yield 2-chloro-4-methylpyridine, which can then be further fluorinated using a fluorinating agent such as hydrogen fluoride or a fluorine gas mixture .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process. Additionally, safety measures are crucial due to the handling of hazardous chemicals like chlorine and fluorine.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-fluoro-4-methylpyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids under mild conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyridines, pyridine N-oxides, and biaryl compounds, which are valuable intermediates in pharmaceutical and agrochemical synthesis.

Scientific Research Applications

2-Chloro-5-fluoro-4-methylpyridine is utilized in several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-5-fluoro-4-methylpyridine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as an inhibitor or modulator of certain enzymes or receptors. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity towards these targets, leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-methylpyridine
  • 2-Fluoro-4-methylpyridine
  • 2-Chloro-5-fluoropyridine

Uniqueness

2-Chloro-5-fluoro-4-methylpyridine is unique due to the simultaneous presence of chlorine, fluorine, and methyl groups on the pyridine ring. This combination imparts distinct electronic and steric properties, making it a versatile intermediate for various synthetic applications. Compared to its analogs, it offers a balance of reactivity and stability, which is advantageous in both research and industrial contexts .

Properties

IUPAC Name

2-chloro-5-fluoro-4-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClFN/c1-4-2-6(7)9-3-5(4)8/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWDRAVIZSYVICK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40650503
Record name 2-Chloro-5-fluoro-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40650503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

881891-83-4
Record name 2-Chloro-5-fluoro-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40650503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 881891-83-4
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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